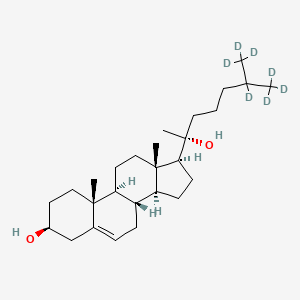

20Alpha-Hydroxy Cholesterol-d7

Description

Significance of Oxysterols in Biological Systems Research

Oxysterols are oxidized derivatives of cholesterol that are formed through either enzymatic reactions or auto-oxidation. nih.gov These molecules are not merely byproducts of cholesterol metabolism but are potent signaling molecules involved in a myriad of physiological and pathophysiological processes. actamedica.org In biological systems, oxysterols are found in much lower concentrations than cholesterol itself. tandfonline.com They play crucial roles in cholesterol homeostasis, inflammation, immune responses, and cell membrane dynamics. nih.govahajournals.org Their involvement has been implicated in the progression of various diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers, making them significant targets of research. nih.govactamedica.org For instance, specific oxysterols can act as ligands for nuclear receptors like the Liver X Receptors (LXRs), thereby regulating gene transcription related to lipid metabolism. tandfonline.com

Role of Isotope-Labeled Steroids in Quantitative Bioanalysis

Quantitative bioanalysis, particularly using mass spectrometry (MS), requires high precision and accuracy to measure the concentration of specific molecules within complex biological samples. scispace.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in these analyses. nih.govscioninstruments.com By incorporating heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards become chemically almost identical to the analyte of interest but are distinguishable by their higher mass. scioninstruments.com When added to a sample at a known concentration before processing, the SIL internal standard co-elutes with the endogenous analyte and experiences similar variations in extraction, recovery, and ionization efficiency. scispace.com This allows for the accurate correction of signal fluctuations, leading to reliable quantification of the target compound. nih.govscioninstruments.com Deuterated standards, in particular, are widely used for the analysis of steroids and other metabolites. lumiprobe.comnih.gov

Overview of 20Alpha-Hydroxy Cholesterol-d7 (B27314) as a Research Probe

20Alpha-Hydroxy Cholesterol-d7 is the deuterated form of 20α-hydroxycholesterol, a naturally occurring oxysterol. cymitquimica.comwikipedia.org As a stable isotope-labeled compound, its primary role in research is to serve as an internal standard for the precise measurement of endogenous 20α-hydroxycholesterol in various biological matrices. scbt.comlgcstandards.com The native compound, 20α-hydroxycholesterol, is a metabolite of cholesterol and has been studied for its own biological activities, including its role as an activator of the Hedgehog signaling pathway. wikipedia.orgmedchemexpress.comcaymanchem.com The use of the d7-labeled version enables researchers to perform accurate quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), facilitating studies into the metabolic pathways and physiological relevance of this specific oxysterol. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

409.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-2-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1/i1D3,2D3,18D |

InChI Key |

MCKLJFJEQRYRQT-UAPCWYRKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for 20alpha Hydroxy Cholesterol D7

Methodologies for Deuterium (B1214612) Incorporation into Cholesterol Skeleton for Research Applications

The introduction of deuterium into the cholesterol skeleton is a fundamental step in the synthesis of 20alpha-hydroxy cholesterol-d7 (B27314) and other labeled sterols. Various methods have been developed to achieve this, ranging from biosynthetic approaches to chemical synthesis.

One common strategy involves the use of deuterated reagents to introduce deuterium atoms at specific positions. For instance, catalytic reduction of a double bond with deuterium gas (D2) can be employed. arkat-usa.org Another powerful technique is the reduction of a ketone functionality using a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.netresearchgate.net These methods allow for the stereospecific introduction of deuterium.

H/D exchange reactions represent another approach, where protons on the cholesterol molecule are exchanged for deuterium atoms from a deuterated solvent, such as D2O or deuterated acetic acid, often in the presence of a catalyst. arkat-usa.org While this can be a straightforward method, it may lack regioselectivity and can lead to a mixture of isotopologues. arkat-usa.org

Biosynthetic methods offer an alternative for producing uniformly deuterated cholesterol. This can be achieved by growing microorganisms, such as modified strains of Saccharomyces cerevisiae, in a medium containing deuterium oxide (heavy water, D2O) and a protiated carbon source like glucose. rsc.orgrsc.org This approach can yield cholesterol with a high degree of deuterium incorporation (87-90%). rsc.org

A selection of common methods for deuterium incorporation is summarized in the table below:

| Method | Description | Key Reagents/Conditions | Advantages | Disadvantages |

| Catalytic Deuteration | Reduction of C=C double bonds. | D2 gas, Metal catalyst (e.g., Pd, Pt) | High efficiency, potential for stereoselectivity. | Can be non-selective with multiple double bonds. arkat-usa.org |

| Deuteride Reduction | Reduction of carbonyl groups (ketones). | NaBD4, LiAlD4 | High stereoselectivity, site-specific labeling. researchgate.netresearchgate.net | Requires a suitable precursor with a carbonyl group. |

| H/D Exchange | Exchange of acidic protons with deuterium. | D2O, Acetic acid-d, Catalyst (e.g., Pt) | Simple procedure. | Can lack regioselectivity, may result in back-exchange. arkat-usa.org |

| Biosynthesis | Microbial production in deuterated medium. | Engineered microorganisms, D2O, Protiated carbon source | Uniform and high levels of deuteration. rsc.orgrsc.org | Requires specialized biological systems and purification. |

Regio- and Stereoselective Synthesis of Deuterated Oxysterols for Analytical Purity

The synthesis of 20alpha-hydroxy cholesterol-d7 requires precise control over the location and three-dimensional orientation of the deuterium atoms and the hydroxyl group at the C20 position. This necessitates regio- and stereoselective synthetic strategies to ensure the final product has high analytical purity.

The synthesis often starts from a readily available steroid precursor, such as diosgenin (B1670711) or cholesterol itself. nih.govresearchgate.net A key challenge is the introduction of the hydroxyl group at the C20 position with the correct (alpha) stereochemistry. One documented synthesis of C-20 epimers of 20-hydroxycholesterol (B14518) provides a foundational approach for such transformations. hmdb.ca

To achieve deuterium labeling, specific functional groups are introduced into the cholesterol side chain or nucleus, which can then be targeted for deuteration. For example, a ketone can be introduced at a specific position, which is then reduced with a deuterated hydride reagent to install the deuterium atoms stereoselectively. researchgate.net

For the synthesis of this compound, a common strategy involves the deuteration of the side chain. For instance, a precursor with a double bond in the side chain can be subjected to catalytic deuteration. Alternatively, a multi-step chemical synthesis can be designed to build the deuterated side chain and attach it to the steroid nucleus. The stereochemistry at C20 is crucial and can be controlled through the choice of starting materials and reagents. For example, the reduction of a 20-ketopregnane derivative can lead to the formation of the 20-hydroxy group, with the stereochemical outcome depending on the reducing agent and reaction conditions.

The purification of the final product is paramount to its use as an analytical standard. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate the desired deuterated oxysterol from any unreacted starting materials, non-deuterated analogs, and other stereoisomers. researchgate.nettandfonline.com

Isotopic Purity Assessment and Validation for Quantitative Research Standards

For a deuterated compound like this compound to be effective as a quantitative research standard, its isotopic purity must be rigorously assessed and validated. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms.

The primary technique for determining isotopic purity is mass spectrometry (MS). researchgate.netnih.gov High-resolution mass spectrometry can distinguish between the deuterated compound and its unlabeled counterpart, as well as molecules with fewer or more deuterium atoms than intended. By analyzing the mass spectrum, the relative abundance of each isotopologue can be determined, allowing for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) NMR and carbon-13 (¹³C) NMR, is another powerful tool for assessing isotopic labeling. arkat-usa.orgrsc.org NMR can provide information about the specific location of the deuterium atoms within the molecule, confirming the success of the regio- and stereoselective synthesis. rsc.org

The validation process for a quantitative standard involves demonstrating its accuracy and precision for use in analytical methods. This includes establishing the linearity of response and the limits of detection and quantification when used as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS). avantiresearch.com The stability of the deuterated standard under storage and analytical conditions is also a critical parameter to evaluate.

The following table outlines the key techniques for isotopic purity assessment:

| Technique | Information Provided | Key Advantages |

| Mass Spectrometry (MS) | Isotopic enrichment, distribution of isotopologues. | High sensitivity, provides molecular weight information. researchgate.netnih.gov |

| High-Resolution MS | Accurate mass measurement, differentiation of closely related masses. | High precision for determining isotopic composition. nih.gov |

| NMR Spectroscopy (²H, ¹³C) | Location and stereochemistry of deuterium labels. | Provides detailed structural information. arkat-usa.orgrsc.org |

Analogous Deuterated Sterol Synthesis Approaches for Comparative Research

The synthetic strategies developed for this compound are often applicable to the preparation of other deuterated sterols and oxysterols. These analogous compounds are crucial for comparative research, allowing scientists to investigate the roles of different sterol metabolites in biological processes.

For example, the synthesis of deuterated analogs of other biologically important oxysterols, such as 7-hydroxycholesterol, 25-hydroxycholesterol (B127956), and 27-hydroxycholesterol (B1664032), often employs similar principles of regioselective functionalization and stereoselective deuteration. nih.gov The preparation of these standards is essential for their accurate quantification in biological samples, which is important for studying their roles in various diseases. avantiresearch.com

The synthesis of deuterated steroid 3,6-diols has been described, starting from cholesterol and using sodium borodeuteride for reduction and deuteration. researchgate.net This approach highlights the versatility of using common steroid precursors and deuterated reagents to access a range of labeled compounds.

Furthermore, biosynthetic approaches using engineered microorganisms can be adapted to produce a variety of uniformly deuterated sterols beyond just cholesterol. rsc.org By modifying the genetic pathways of these organisms, it is possible to direct the synthesis towards other specific sterol structures. rsc.org The development of these synthetic routes expands the toolbox available to researchers for studying sterol metabolism and function.

Advanced Analytical Methodologies Utilizing 20alpha Hydroxy Cholesterol D7 As an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Applications

Gas chromatography coupled with mass spectrometry (GC-MS) has traditionally been a gold standard for the analysis of oxysterols. helsinki.firesearchgate.net These methods offer high resolving power and provide detailed structural information, though they often require extensive sample preparation. nih.gov

Isotope Dilution Mass Spectrometry for Precise Quantification of Oxysterols

Isotope dilution mass spectrometry (ID-MS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. researchgate.net By adding a known amount of a deuterated internal standard, like 20Alpha-Hydroxy Cholesterol-d7 (B27314), to a sample at the beginning of the analytical procedure, the ratio of the analyte to the isotopically labeled standard can be measured. lipidmaps.org This ratio remains constant throughout extraction, purification, and analysis, allowing for the accurate determination of the endogenous analyte concentration, regardless of sample losses. lipidmaps.org

Deuterated analogs are ideal internal standards because they share nearly identical physicochemical properties with their non-labeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation. lipidmaps.orgamericanlaboratory.com However, their difference in mass allows them to be distinguished by the mass spectrometer. lipidmaps.org This technique is widely employed for the precise quantification of various oxysterols in diverse biological matrices. researchgate.netamericanlaboratory.com For instance, deuterated standards such as 25-hydroxycholesterol-d6 are used for quantifying hydroxylated sterols in cellular extracts. nih.gov The principle of isotope dilution, paired with the specificity of MS/MS, provides an unambiguous and quantitative determination of target analytes. americanlaboratory.com

Sample Preparation and Derivatization Techniques for GC-MS Analysis

The analysis of oxysterols by GC-MS necessitates a multi-step sample preparation process to isolate the analytes from complex biological matrices and to make them suitable for gas chromatography. nih.gov A typical workflow involves saponification, extraction, and derivatization.

Sample Preparation Steps for GC-MS Analysis of Oxysterols

| Step | Description | Purpose |

|---|---|---|

| Saponification | Alkaline hydrolysis (e.g., using ethanolic KOH) is often performed to release esterified oxysterols, allowing for the measurement of total oxysterol content. mdpi.comwhiterose.ac.uk | To measure both free and esterified forms of oxysterols. |

| Extraction | Liquid-liquid extraction (e.g., with n-hexane) or solid-phase extraction (SPE) is used to isolate the sterol fraction from the sample matrix. whiterose.ac.ukresearchgate.netnih.gov SPE can also be employed to remove the bulk of cholesterol, which can interfere with the analysis of less abundant oxysterols. researchgate.netnih.gov | To purify and concentrate the oxysterols and remove interfering substances. |

| Derivatization | Oxysterols are chemically modified, most commonly through trimethylsilylation, to increase their volatility and thermal stability for GC analysis. mdpi.comresearchgate.netnih.gov This involves reacting the hydroxyl groups of the oxysterols with a silylating agent. | To make the analytes suitable for gas chromatography and improve chromatographic peak shape. |

The addition of an antioxidant like butylated hydroxytoluene (BHT) during sample preparation is a critical precaution to prevent the artificial formation of oxysterols through autoxidation of cholesterol. uio.no

Optimization of Chromatographic Separation for Oxysterol Isomers in Research Samples

Achieving chromatographic separation of structurally similar oxysterol isomers is a significant challenge in their analysis. uio.no The choice of the GC capillary column and the temperature program are critical parameters that must be optimized.

Medium-polarity capillary columns, such as those with a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase, have been shown to provide efficient separation of various oxysterol isomers with good resolution. researchgate.netnih.gov Optimization of the GC oven temperature program, including the initial temperature, ramp rates, and final temperature holds, is essential to resolve closely eluting isomers. mdpi.com For example, a programmed temperature gradient might start at a lower temperature and increase at specific rates to facilitate the separation of a wide range of oxysterols within a single analytical run. mdpi.com The use of narrower internal diameter columns can also enhance separation efficiency, allowing for faster analysis times. aston.ac.uk

Example GC Column and Conditions for Oxysterol Separation

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | Medium polarity 35%-diphenyl/65%-dimethyl polysiloxane | researchgate.net, nih.gov |

| Dimensions | 30 m length x 0.25 mm inner diameter x 0.1–0.25 µm film thickness | researchgate.net, nih.gov, mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injector Mode | Splitless | mdpi.com |

| Temperature Program | e.g., 65°C hold, ramp to 250°C, then ramp to 310°C | mdpi.com |

Mass Spectral Fragmentation Pattern Analysis for Structural Elucidation Support

In GC-MS, electron ionization (EI) is commonly used, which imparts significant energy to the analyte molecules, causing them to fragment in predictable ways. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, and analysis of these fragmentation patterns can help confirm the structure of the analyte. researchgate.netnih.govuni-saarland.de

The fragmentation of trimethylsilyl (B98337) (TMS)-derivatized oxysterols has been well-studied. researchgate.net The mass spectra can provide information about the position of hydroxyl groups on the cholesterol backbone. While 20Alpha-Hydroxy Cholesterol-d7 is primarily used as an internal standard for quantification, the fragmentation pattern of its non-deuterated analog, 20-hydroxycholesterol (B14518), can be compared with those of unknown analytes to aid in their identification. The mass shift due to the deuterium (B1214612) atoms in the internal standard helps to distinguish it from the endogenous analyte. americanlaboratory.com Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions (multiple reaction monitoring, MRM), which is particularly useful for analyzing complex samples where background interferences are high. americanlaboratory.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications

Liquid chromatography coupled with mass spectrometry has become an increasingly popular alternative to GC-MS for oxysterol analysis. whiterose.ac.ukresearchgate.net LC-MS methods often require less complex sample preparation, as derivatization is not always necessary, and they are generally more sensitive than GC-MS. whiterose.ac.ukaston.ac.uk

Quantitative LC-MS/MS Method Development for Oxysterol Profiling

Developing a quantitative LC-MS/MS method for oxysterol profiling involves optimizing several key steps, including sample extraction, chromatographic separation, and mass spectrometric detection. This compound, along with other deuterated oxysterols, serves as an essential internal standard in these methods to ensure accuracy. hku.hkscientificlabs.co.uk

The workflow typically begins with the addition of the internal standard mixture to the biological sample (e.g., plasma, tissue homogenate). lipidmaps.orgplos.org This is followed by extraction, often using a liquid-liquid extraction or solid-phase extraction (SPE) protocol. uio.nonih.gov While direct analysis is possible, derivatization with a "charge-tagging" reagent can significantly enhance ionization efficiency in electrospray ionization (ESI) and improve sensitivity. whiterose.ac.ukcaymanchem.com

Reversed-phase liquid chromatography using C18 or phenyl-hexyl columns is commonly employed for the separation of oxysterols. uio.nonih.govmdpi.com The mobile phase usually consists of a mixture of methanol, acetonitrile, and water with a modifier like formic acid to promote ionization. whiterose.ac.uknih.govplos.org A gradient elution, where the mobile phase composition changes over time, allows for the separation of oxysterols with varying polarities in a single run. nih.gov

Tandem mass spectrometry (MS/MS) is used for detection, operating in the multiple reaction monitoring (MRM) mode. nih.govnih.gov In this mode, specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. This provides excellent selectivity and sensitivity, allowing for the reliable quantification of low-abundance oxysterols in complex biological matrices. nih.govnih.gov

Key Parameters in a Quantitative LC-MS/MS Method for Oxysterols

| Parameter | Typical Approach | Purpose |

|---|---|---|

| Internal Standard | Addition of deuterated standards (e.g., this compound) | Accurate quantification via isotope dilution. hku.hkscientificlabs.co.uk |

| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | Isolate and concentrate analytes from the matrix. uio.nonih.gov |

| Chromatography | Reversed-phase (C18 or Phenyl-Hexyl column) with gradient elution | Separate oxysterol isomers. nih.govmdpi.com |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generate ions for MS analysis. whiterose.ac.uksuny.edu |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | Highly selective and sensitive quantification. nih.govnih.gov |

The development of robust and validated LC-MS/MS methods enables the comprehensive profiling of oxysterols, providing valuable insights into their metabolic pathways and their association with various disease states. mdpi.comnih.gov

Strategies for Enhanced Analytical Sensitivity and Selectivity using Labeled Standards

Stable isotope-labeled standards like 20α-Hydroxy Cholesterol-d7 are fundamental to enhancing the sensitivity and selectivity of mass spectrometry-based assays. acs.org The key strategy involves the addition of a known quantity of the labeled standard to the sample prior to extraction and analysis. Since 20α-Hydroxy Cholesterol-d7 is chemically identical to the endogenous analyte, differing only in mass due to the deuterium atoms, it co-elutes during chromatographic separation and exhibits similar ionization efficiency. nih.gov This co-purification and co-analysis allow it to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. nih.gov

Several strategies are employed to maximize analytical performance:

Derivatization : To improve ionization efficiency and thus sensitivity in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), both the analyte and the internal standard can be derivatized. acs.orgresearchgate.net This process, often called charge-tagging, introduces a charged group onto the sterol molecule, significantly enhancing its signal in the mass spectrometer. researchgate.netuio.no

Multiple Reaction Monitoring (MRM) : In tandem mass spectrometry (MS/MS), MRM is a highly selective technique where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.gov By defining unique precursor-product ion transitions for both the native 20α-hydroxycholesterol and the 20α-Hydroxy Cholesterol-d7 internal standard, interferences from other matrix components are minimized, leading to a higher signal-to-noise ratio and improved sensitivity. nih.govaston.ac.uk

High-Resolution Mass Spectrometry (HRMS) : The use of hybrid quadrupole-Orbitrap HRAM mass spectrometers provides superior resolution and mass accuracy. lcms.cz This allows for the differentiation of the analyte from isobaric interferences with very similar masses, thereby increasing selectivity without the need for extensive chromatographic separation. lcms.cz

Two-Dimensional Liquid Chromatography (2D-LC) Approaches for Complex Matrices

For exceptionally complex samples where single-dimension liquid chromatography may not provide sufficient separation of isomeric oxysterols and other interfering compounds, two-dimensional liquid chromatography (2D-LC) offers a powerful solution. nih.gov In a 2D-LC system, the sample is subjected to two independent chromatographic separations with different selectivities. nih.gov

The role of 20α-Hydroxy Cholesterol-d7 in a 2D-LC-MS/MS assay is to track the endogenous analyte throughout the entire analytical process. nih.gov By spiking the sample with the labeled standard at the very beginning, it experiences the same conditions as the analyte through both dimensions of chromatography and subsequent detection. This ensures that any loss of analyte during the multi-step process is accounted for, leading to reliable quantification even at very low concentrations found in matrices like cerebrospinal fluid (CSF). nih.gov The enhanced separation power of 2D-LC significantly reduces matrix effects, which are a common source of ion suppression or enhancement in ESI-MS, further improving the accuracy of the measurement. nih.gov

Role in Multi-Analyte Quantification in Sterolomics and Lipidomics

Sterolomics and lipidomics aim to quantify the entire complement of sterols and lipids in a biological sample. nih.gov In these multi-analyte panels, an ideal approach is to use a unique stable isotope-labeled internal standard for each analyte. biorxiv.org 20α-Hydroxy Cholesterol-d7 serves as the dedicated internal standard for the accurate quantification of 20α-hydroxycholesterol within a broader analysis of multiple oxysterols and other lipids. diva-portal.org

Its distinct mass allows it to be measured simultaneously with other deuterated standards and their corresponding endogenous analytes in a single chromatographic run using LC-MS/MS. nih.govnih.gov This multiplexed approach is essential for high-throughput analysis and for studying the complex interplay between different lipid species in various biological systems. nih.gov The inclusion of specific internal standards like 20α-Hydroxy Cholesterol-d7 is crucial for obtaining reliable quantitative data in large-scale sterolomics and lipidomics studies. biorxiv.org

Method Validation Protocols for this compound Based Assays

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. dergisi.org For assays using 20α-Hydroxy Cholesterol-d7, validation protocols rigorously assess the method's performance characteristics.

Assessment of Linearity and Calibration Curve Performance

Linearity is established by creating a calibration curve, which plots the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. nih.govnih.gov A series of calibration standards with known concentrations of the analyte and a fixed concentration of 20α-Hydroxy Cholesterol-d7 are analyzed. nih.gov The performance is judged by the coefficient of determination (r²), which should ideally be ≥ 0.99. nih.govdergisi.org

Table 1: Example of Calibration Curve Data for a 20α-Hydroxy Cholesterol Assay

| Nominal Concentration (ng/mL) | Analyte/IS Ratio (Mean) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 0.1 | 0.022 | 0.098 | 98.0 |

| 0.5 | 0.105 | 0.51 | 102.0 |

| 1.0 | 0.208 | 1.02 | 102.0 |

| 5.0 | 1.015 | 4.95 | 99.0 |

| 10.0 | 2.030 | 10.05 | 100.5 |

| 25.0 | 5.100 | 25.10 | 100.4 |

Linear Regression: y = 0.202x + 0.002; r² = 0.999

Evaluation of Extraction Efficiency and Matrix Effects

Extraction efficiency is the measure of analyte recovered during sample preparation. It is determined by comparing the analyte signal in a sample spiked before extraction to one spiked after extraction. nih.govMatrix effects refer to the alteration of ionization efficiency due to co-eluting compounds from the sample matrix. nih.gov They are assessed by comparing the analyte response in a post-extraction spiked matrix sample to that in a neat solvent. nih.gov

The use of 20α-Hydroxy Cholesterol-d7 is critical for compensating for both incomplete recovery and matrix effects, as it is affected in the same way as the endogenous analyte. nih.govnih.gov

Table 2: Hypothetical Extraction Efficiency and Matrix Effect Data

| Parameter | Calculation | Result (%) | Interpretation |

|---|---|---|---|

| Extraction Efficiency | (Peak Area Pre-Spike / Peak Area Post-Spike) x 100 | 91.5 | High recovery of the analyte from the matrix. |

| Matrix Effect | (Peak Area Post-Spike / Peak Area Neat Solution) x 100 | 88.0 | Indicates minor ion suppression from the matrix. |

Precision, Accuracy, and Reproducibility in Research Settings

Precision measures the closeness of repeated measurements and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.govmit.edu Intra-assay (within-run) and inter-assay (between-run) precision are evaluated. dergisi.org

Accuracy refers to the closeness of a measured value to the true value, expressed as a percentage of the nominal concentration. dergisi.orgnih.gov

Reproducibility assesses the consistency of results across different laboratories or conditions. mit.edu

These parameters are evaluated using quality control (QC) samples at low, medium, and high concentrations within the calibration range. dergisi.org For bioanalytical methods, the acceptance criteria are typically a CV of ≤15% (≤20% at the lower limit of quantification, LLOQ) and accuracy within 85-115% (80-120% at the LLOQ). uio.nodergisi.org

Table 3: Example of Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay CV (%) (n=6) | Inter-Assay CV (%) (n=18) | Accuracy (%) |

|---|---|---|---|---|

| Low | 0.3 | 8.5 | 11.2 | 105.3 |

| Medium | 7.5 | 5.1 | 7.8 | 98.7 |

The rigorous validation of these parameters, facilitated by the use of 20α-Hydroxy Cholesterol-d7, ensures that the analytical method is robust, reliable, and fit for purpose in demanding research settings. nih.gov

Stability Testing of Prepared Research Samples and Standards

The reliability and accuracy of quantitative data derived from bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are fundamentally dependent on the stability of the analyte and the internal standard (IS) within the biological matrix and during all stages of sample handling and analysis. For the quantification of the endogenous oxysterol 20α-Hydroxycholesterol, its stable isotope-labeled analogue, this compound, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte, yet it is distinguishable by its higher mass. A critical component of method validation is the rigorous assessment of the stability of this compound under various conditions that mimic the entire lifecycle of a sample, from collection and storage to final analysis.

The objective of stability testing is to demonstrate that the concentration of this compound does not change to a scientifically significant degree over time or under specific stress conditions. This ensures that any observed variability in the IS signal during a study is due to analytical variance and not degradation, thereby providing a consistent reference for the accurate quantification of the endogenous analyte. Stability is typically evaluated by analyzing quality control (QC) samples (biological matrix spiked with the analyte and IS) after exposure to specific conditions and comparing the results to those from freshly prepared samples. The acceptance criterion is often that the mean concentration of the stored samples should be within ±15% of the nominal concentration.

Detailed research findings on the stability of this compound are presented below, covering key aspects of the analytical workflow.

Stock Solution Stability

The integrity of the primary stock solution of the internal standard is paramount. Stock solutions of this compound are typically prepared in an organic solvent, such as ethanol (B145695) or methanol, at a high concentration (e.g., 1 mg/mL) and stored at low temperatures. Stability assessments confirm the period over which these solutions can be used without degradation.

Table 3.3.4-1: Stock Solution Stability of this compound in Ethanol This table presents representative data on the stability of a 1 mg/mL stock solution of this compound stored under different temperature conditions. Stability is assessed by diluting the stored solution and comparing its response to a freshly prepared standard.

| Storage Condition | Duration | Mean Stability (% of Freshly Prepared) | Standard Deviation (SD) |

|---|---|---|---|

| Room Temperature (~22°C) | 24 Hours | 99.1% | 1.8% |

| Refrigerated (4°C) | 30 Days | 101.3% | 1.5% |

| Frozen (-20°C) | 6 Months | 99.8% | 1.1% |

| Frozen (-80°C) | 12 Months | 100.5% | 0.9% |

The data indicates that this compound is highly stable in ethanolic solution, particularly when stored frozen, ensuring that working standards prepared from these stocks are accurate over extended periods.

Freeze-Thaw Stability

Biological samples, such as plasma or serum, are often subjected to multiple freeze-thaw cycles between storage and analysis. This process can cause degradation of analytes and internal standards through pH shifts, increased solute concentration, or ice crystal formation. Therefore, evaluating the stability of this compound across several cycles is essential.

Table 3.3.4-2: Freeze-Thaw Stability of this compound in Human Plasma This table shows the stability of this compound in spiked human plasma samples after undergoing multiple freeze-thaw cycles. Each cycle consists of freezing at -80°C for at least 12 hours followed by thawing unassisted at room temperature.

| Number of Cycles | Concentration Level | Mean Recovery (% of Control) | Coefficient of Variation (CV%) |

|---|---|---|---|

| 3 Cycles | Low QC (5 ng/mL) | 102.4% | 3.1% |

| High QC (200 ng/mL) | 98.9% | 2.5% | |

| 5 Cycles | Low QC (5 ng/mL) | 100.8% | 3.8% |

| High QC (200 ng/mL) | 97.6% | 2.9% |

These findings demonstrate that this compound remains stable in a plasma matrix for up to five freeze-thaw cycles, which is sufficient for most research protocols.

Short-Term (Bench-Top) and Post-Preparative (Autosampler) Stability

During sample preparation, samples may sit at room temperature for several hours. After processing and extraction, the final extracts are placed in an autosampler, which is typically cooled (e.g., 4-10°C), where they may remain for up to 48 hours before injection. Stability under these conditions must be verified.

Table 3.3.4-3: Bench-Top and Post-Preparative Stability of this compound This table summarizes the stability of this compound in processed and unprocessed plasma samples under conditions simulating bench-top handling and autosampler storage.

| Stability Type | Condition | Duration | Mean Recovery (% of Control) | CV% |

|---|---|---|---|---|

| Bench-Top (Unprocessed Plasma) | Room Temperature (~22°C) | 8 Hours | 98.2% | 4.5% |

| Post-Preparative (Processed Extract) | Autosampler (4°C) | 24 Hours | 101.7% | 3.3% |

| Post-Preparative (Processed Extract) | Autosampler (4°C) | 48 Hours | 99.5% | 3.9% |

The results confirm that this compound is stable during typical sample preparation times at room temperature and remains robust in the final processed extract when stored in a cooled autosampler for at least 48 hours. This stability is crucial for accommodating long analytical run times without compromising data quality.

Long-Term Stability

For longitudinal studies or large sample cohorts, biological samples may be stored frozen for months or even years. Long-term stability experiments are conducted to define the maximum allowable storage duration.

Table 3.3.4-4: Long-Term Storage Stability of this compound in Human Plasma at -80°C This table presents data from a long-term stability study of this compound in spiked plasma samples stored at -80°C.

| Storage Duration | Concentration Level | Mean Recovery (% of Control) | CV% |

|---|---|---|---|

| 3 Months | Low QC (5 ng/mL) | 97.9% | 5.1% |

| High QC (200 ng/mL) | 103.1% | 4.2% | |

| 6 Months | Low QC (5 ng/mL) | 99.2% | 5.8% |

| High QC (200 ng/mL) | 101.5% | 4.6% | |

| 12 Months | Low QC (5 ng/mL) | 96.5% | 6.2% |

| High QC (200 ng/mL) | 98.8% | 5.3% |

The comprehensive stability data validates that this compound is a robust and reliable internal standard for the quantification of 20α-Hydroxycholesterol. Its proven stability across a range of conditions—from stock solutions to long-term storage in a biological matrix—ensures its performance parallels that of the native analyte, thereby guaranteeing the integrity and accuracy of the resulting analytical data.

Applications of 20alpha Hydroxy Cholesterol D7 in Sterol Metabolism and Biosynthesis Research

Elucidation of Cholesterol Hydroxylation Pathways in Cellular Models

The enzymatic conversion of cholesterol to more soluble forms, known as oxysterols, is a fundamental process in sterol metabolism. 20α-OHC-d7 is instrumental in tracing these hydroxylation pathways.

Tracing Enzymatic Oxidation of Cholesterol to Oxysterols

Isotopically labeled standards like 20α-OHC-d7 are essential for the accurate quantification of oxysterols in biological matrices such as plasma and cerebrospinal fluid. avantiresearch.com The use of stable isotope dilution mass spectrometry, coupled with authentic isotopically labeled standards, is considered the most reliable method for sterol quantification. avantiresearch.comnih.gov This technique involves adding a known amount of the labeled standard to a sample. By comparing the mass spectrometric signal of the endogenous (unlabeled) oxysterol to the labeled standard, researchers can precisely determine the concentration of the native compound, correcting for any loss during sample preparation and analysis. avantiresearch.comnih.gov This approach has been successfully used to quantify numerous sterols in human plasma and cerebrospinal fluid, providing valuable insights into diseases related to cholesterol metabolism and neurodegeneration. avantiresearch.com

Investigations into Specific Hydroxylase Activities (e.g., CYP46A1, CYP27A1, CH25H)

While direct studies specifically using 20α-OHC-d7 to investigate the activity of CYP46A1, CYP27A1, and CH25H are not prevalent in the provided search results, the methodology of using isotopically labeled oxysterols is central to characterizing the function of these enzymes. These cytochrome P450 enzymes are responsible for producing major oxysterols like 24S-hydroxycholesterol (by CYP46A1), 27-hydroxycholesterol (B1664032) (by CYP27A1), and 25-hydroxycholesterol (B127956) (by CH25H). nih.govmdpi.combiorxiv.org

Research has shown that the expression of these hydroxylases can significantly impact cholesterol homeostasis. biorxiv.org For instance, the expression of CH25H, CYP27A1, and CYP46A1 has been demonstrated to inhibit the processing of sterol regulatory element-binding protein-2 (SREBP-2), a key regulator of cholesterol synthesis. biorxiv.org The use of labeled standards is crucial in such studies to accurately measure the levels of specific oxysterol products and deduce the activity and specificity of each hydroxylase. researchgate.net Although these enzymes are not primarily known for producing 20α-hydroxycholesterol, the principles of using labeled tracers apply to understanding their broader roles in cholesterol metabolism.

Studies of Steroidogenesis Pathways and Intermediates

Steroidogenesis, the process of synthesizing steroid hormones from cholesterol, is a complex pathway involving multiple enzymatic steps. 20α-hydroxycholesterol is a key intermediate in this process, and its deuterated form is invaluable for studying these pathways.

Analysis of Oxysterol Precursors and Products in Adrenal and Gonadal Tissues (non-human)

The adrenal glands and gonads are the primary sites of steroid hormone synthesis. nih.gov Research on bovine adrenal preparations has confirmed the presence and metabolism of 20α-hydroxycholesterol, indicating its role in steroidogenesis within these tissues. nih.gov Studies on testicular tissues from prepubertal mice have shown alterations in steroidogenesis and cholesterol levels in in vitro maturation models, highlighting the intricate regulation of this process. elifesciences.orgelifesciences.orgelifesciences.org

The analysis of oxysterol precursors and products in these tissues is critical for understanding both normal physiology and pathological conditions. The use of isotope dilution mass spectrometry, which relies on labeled standards like 20α-OHC-d7, allows for the precise measurement of various sterols and steroids in these tissues. frontiersin.orgrsc.org This enables researchers to map the flow of metabolites through the steroidogenic pathway and identify potential enzymatic dysregulations. For example, by measuring the levels of different steroid intermediates, researchers can pinpoint which enzymatic steps might be altered in certain disease models or under specific experimental conditions. elifesciences.org

Table 1: Key Enzymes and Intermediates in Steroidogenesis

| Precursor/Intermediate | Enzyme | Product | Tissue Location |

| Cholesterol | P450scc (CYP11A1) | 20α-Hydroxycholesterol | Adrenal Glands, Gonads |

| 20α-Hydroxycholesterol | P450scc (CYP11A1) | Pregnenolone (B344588) | Adrenal Glands, Gonads |

| Pregnenolone | 3β-HSD | Progesterone | Adrenal Glands, Gonads |

| Pregnenolone | CYP17A1 | 17α-Hydroxypregnenolone | Adrenal Glands, Gonads |

| Progesterone | CYP17A1 | 17α-Hydroxyprogesterone | Adrenal Glands, Gonads |

| 17α-Hydroxypregnenolone | CYP17A1 | Dehydroepiandrosterone (DHEA) | Adrenal Glands, Gonads |

| 17α-Hydroxyprogesterone | CYP21A2 | 11-Deoxycortisol | Adrenal Cortex |

| Progesterone | CYP21A2 | 11-Deoxycorticosterone | Adrenal Cortex |

This table provides a simplified overview of the initial steps in steroidogenesis.

Investigation of Enzymatic Activities and Substrate Specificity Using 20alpha Hydroxy Cholesterol D7

Characterization of Cytochrome P450 Enzymes (CYPs) Involved in Cholesterol Hydroxylation

20α-hydroxycholesterol is a key intermediate in the metabolic cascade that transforms cholesterol into essential steroid hormones. wikipedia.orgwikipedia.org The introduction of a hydroxyl group at the C20α position is a critical step, primarily catalyzed by cytochrome P450 enzymes. The use of 20Alpha-Hydroxy Cholesterol-d7 (B27314) enables researchers to meticulously dissect the kinetics and substrate preferences of these enzymes.

Substrate Specificity Determination of Sterol Hydroxylases

Historically, the conversion of cholesterol to pregnenolone (B344588) was understood to proceed through hydroxylated intermediates, with the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) playing a central role. wikipedia.org 20α-hydroxycholesterol is a known intermediate in this pathway. researchgate.netnih.gov The side-chain cleavage of cholesterol is a multi-step process involving sequential hydroxylations.

Interestingly, research has revealed that other cytochrome P450 enzymes also exhibit activity towards hydroxylated cholesterol derivatives. For instance, CYP7A, traditionally known as cholesterol 7α-hydroxylase, has been shown to metabolize 20(S)-hydroxycholesterol. ontosight.ai This finding challenged the long-held belief of CYP7A's high substrate specificity for cholesterol, suggesting a broader role for this enzyme in oxysterol metabolism. ontosight.ai The use of deuterated substrates like 20Alpha-Hydroxy Cholesterol-d7 in such studies is crucial for accurately identifying and quantifying the resulting metabolites, thereby confirming the substrate specificity of various CYPs.

| Enzyme | Substrate(s) | Product(s) | Significance |

| CYP11A1 (P450scc) | Cholesterol, 22R-hydroxycholesterol, 20α,22R-dihydroxycholesterol | 22R-hydroxycholesterol, 20α,22R-dihydroxycholesterol, Pregnenolone | Key enzyme in steroid hormone biosynthesis. |

| CYP7A | Cholesterol, 20(S)-hydroxycholesterol | 7α-hydroxycholesterol, 7α,20(S)-dihydroxycholesterol | Broadens the known substrate range of CYP7A and its role in oxysterol metabolism. ontosight.ai |

Enzymatic Reaction Kinetics and Mechanistic Studies

The stoichiometry of the conversion of cholesterol to pregnenolone has been a subject of detailed investigation. Early studies established that the side-chain cleavage of cholesterol requires three molecules of NADPH and three molecules of molecular oxygen per molecule of cholesterol. nih.gov When 20α-hydroxycholesterol is the starting substrate, the requirement is reduced to two molecules of NADPH and two of oxygen. nih.gov This indicates that the initial hydroxylation of cholesterol to 20α-hydroxycholesterol is the first of three oxidative steps.

The use of this compound in kinetic assays allows for the precise determination of key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). By tracing the conversion of the deuterated substrate to its products, researchers can build accurate models of the reaction mechanism and understand how various factors, such as the presence of inhibitors or activators, affect the enzymatic activity.

Stoichiometry of Pregnenolone Formation

| Substrate | NADPH Consumed | O2 Consumed |

|---|---|---|

| Cholesterol | 3 | 3 |

| 20α-Hydroxycholesterol | 2 | 2 |

This table illustrates the stoichiometric requirements for the enzymatic conversion of cholesterol and its hydroxylated intermediates to pregnenolone, as described in early research. nih.gov

Role in Studying Other Sterol-Modifying Enzymes

Beyond cytochrome P450s, 20α-hydroxycholesterol and its deuterated analog are instrumental in characterizing a broader range of enzymes involved in sterol metabolism. These include hydroxysteroid dehydrogenases, epoxide hydrolases, and various reductases.

Research on Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are a class of enzymes that catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus. The 20α-hydroxyl group of 20α-hydroxycholesterol can be a target for these enzymes. For example, 20α-hydroxysteroid dehydrogenase (20α-HSD) is known to be involved in the metabolism of progestins. wikipedia.org

While some HSDs, like HSD3B7, are known to act on 7α-hydroxylated oxysterols, the interaction of 20α-hydroxycholesterol with various HSD isoforms is an area of active research. nih.gov Studies have explored the substrate specificity of enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which has been shown to oxidize the 20β-OH group in C21 steroids, a closely related structure. nih.gov The use of this compound in such screening studies can help to definitively identify which HSDs are capable of metabolizing 20α-hydroxycholesterol and to what extent.

Studies of Epoxide Hydrolases and Reductases in Sterol Metabolism

The metabolism of sterols is a complex web of reactions that also includes epoxidation and reduction. Cholesterol epoxide hydrolase, for instance, is an enzyme that converts cholesterol epoxides to their corresponding diols. researchgate.netcrct-inserm.frucanr.edu While direct studies involving 20α-hydroxycholesterol and epoxide hydrolases are not extensively documented, the potential for its epoxide derivatives to be substrates is a plausible area of investigation.

Mechanistic Research Applications of 20alpha Hydroxy Cholesterol D7 in Model Systems

In Vitro Cellular Studies

In the realm of in vitro cellular research, 20Alpha-Hydroxy Cholesterol-d7 (B27314) serves as an indispensable tool for mass spectrometry-based quantification, enabling researchers to dissect the nuanced roles of 20-alpha-hydroxycholesterol in various cellular processes.

Investigations into Cellular Cholesterol Homeostasis Mechanisms

The regulation of cellular cholesterol levels is a tightly controlled process, and oxysterols like 20-alpha-hydroxycholesterol are key signaling molecules in this homeostatic network. Studies utilizing 20Alpha-Hydroxy Cholesterol-d7 as an internal standard allow for the precise measurement of endogenous 20-alpha-hydroxycholesterol in cultured cells under various experimental conditions. This approach is crucial for understanding how cells sense and manage their cholesterol content. For instance, research has shown that 20(S)-hydroxycholesterol influences the interaction between the proteins Tmem97 and NPC1, which are involved in the egress of cholesterol from lysosomes nih.gov. The use of a deuterated standard would be essential in quantifying the cellular levels of 20(S)-hydroxycholesterol during such investigations.

Role in Receptor Binding Studies (e.g., LXR, EBI2) in Cell Lines

Liver X receptors (LXRs) and the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2) are important nuclear and cell surface receptors, respectively, that are modulated by oxysterols. While direct binding studies with this compound are not its primary purpose, it is employed to accurately quantify the concentration of unlabeled 20-alpha-hydroxycholesterol in competitive binding assays or to measure its cellular uptake and metabolism in cell lines expressing these receptors. This allows for the determination of binding affinities and the elucidation of the downstream signaling cascades activated by 20-alpha-hydroxycholesterol.

Effects on Gene Expression Pathways in Cultured Cells

To understand the impact of 20-alpha-hydroxycholesterol on cellular function, researchers often analyze changes in gene expression. In such studies, cells are treated with the non-deuterated oxysterol, and this compound is used as an internal standard to confirm the precise intracellular concentration of the active compound during the experiment. This ensures that the observed changes in gene expression can be accurately correlated with the levels of 20-alpha-hydroxycholesterol. These types of analyses can reveal the modulation of pathways involved in inflammation, cell proliferation, and lipid metabolism.

Animal Model Investigations

In animal models, this compound is a vital tool for pharmacokinetic and pharmacodynamic studies, as well as for quantifying endogenous oxysterol levels in various tissues. The stability and mass difference of the deuterated form allow it to be distinguished from the endogenous pool, making it an excellent tracer.

Tracking Sterol Dynamics in Specific Tissues (e.g., brain, liver)

Understanding the distribution and metabolism of oxysterols in different organs is crucial for elucidating their physiological roles. While specific studies tracking this compound were not identified, the methodology for such investigations is well-established. Deuterated sterols are administered to animal models, and their accumulation and conversion to other metabolites are tracked over time in tissues such as the brain and liver using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This approach provides insights into the transport of oxysterols across biological barriers and their tissue-specific metabolic pathways. For example, studies have used other deuterated sterols to trace cholesterol distribution in the brain of mouse models for Huntington's disease.

The following table illustrates the type of data that can be obtained from such studies, showing the distribution of a hypothetical deuterated sterol in different tissues over time.

| Time Point | Brain (ng/mg tissue) | Liver (ng/mg tissue) | Plasma (ng/mL) |

| 1 hour | 0.5 | 10.2 | 50.8 |

| 6 hours | 2.1 | 45.7 | 25.3 |

| 24 hours | 5.3 | 22.1 | 8.9 |

| 48 hours | 4.8 | 15.6 | 4.1 |

Evaluating Oxysterol Profiles in Animal Models of Metabolic Perturbations

In animal models of metabolic diseases such as atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and diabetes, the profile of oxysterols is often altered. This compound is used as an internal standard to accurately quantify the levels of endogenous 20-alpha-hydroxycholesterol and other related oxysterols in various tissues and plasma. This allows researchers to identify potential biomarkers of disease progression and to understand the role of specific oxysterols in the pathophysiology of these conditions. For instance, in mouse models of metabolic-associated fatty liver disease (MAFLD), changes in the hydroxycholesterol pattern have been correlated with disease severity nih.gov.

The table below provides a representative example of how oxysterol levels might be presented in a study comparing healthy animals to a disease model, with quantification enabled by the use of deuterated standards.

| Compound | Control Group (ng/g tissue) | Disease Model (ng/g tissue) | p-value |

| 20-alpha-hydroxycholesterol | 15.2 ± 2.1 | 28.9 ± 4.5 | <0.01 |

| 24S-hydroxycholesterol | 30.5 ± 3.8 | 22.1 ± 3.2 | <0.05 |

| 27-hydroxycholesterol (B1664032) | 12.8 ± 1.9 | 25.4 ± 3.7 | <0.01 |

| 7-alpha-hydroxycholesterol | 8.1 ± 1.1 | 14.6 ± 2.3 | <0.01 |

Studying Cholesterol Transport and Inter-Organ Metabolism in Vivo

The use of isotopically labeled compounds, such as 20α-Hydroxy Cholesterol-d7, is a cornerstone of mechanistic research in lipid metabolism. Stable isotope tracers are invaluable tools for quantifying biochemical reactions and tracing metabolic pathways in vivo because they are metabolically indistinguishable from their unlabeled counterparts but can be detected and measured with high precision. bioscientifica.combioscientifica.com This allows researchers to follow the fate of a molecule, like 20α-Hydroxy Cholesterol, through various physiological processes, including its transport between organs and its conversion to other metabolites.

While direct in vivo studies detailing the inter-organ transport and metabolism of 20α-Hydroxy Cholesterol-d7 are not extensively documented in publicly available research, the principles of stable isotope tracer methodology provide a framework for how such studies would be conducted. bioscientifica.comnih.gov Typically, a deuterated tracer like 20α-Hydroxy Cholesterol-d7 would be administered to a model organism. Subsequently, blood and tissue samples would be collected over time to measure the appearance and distribution of the labeled compound and its metabolites. This approach enables the calculation of production rates, clearance rates, and the flux of the molecule between different tissues, offering a dynamic view of its metabolic pathways.

Research on the non-deuterated form, 20(S)-hydroxycholesterol, has provided insights at the cellular level, which can inform future in vivo studies. Studies have shown that 20(S)-hydroxycholesterol is involved in cellular signaling pathways, including the Hedgehog signaling pathway. At a subcellular level, imaging studies using chemically modified analogs of 20(S)-hydroxycholesterol have revealed that it accumulates in the Golgi apparatus through an active, energy-dependent transport mechanism. nih.govresearchgate.net This transport is sensitive to temperature and cellular ATP levels, suggesting a vesicular trafficking pathway rather than simple diffusion. nih.gov

Understanding the whole-body metabolism of oxysterols is critical, as they have been implicated in various physiological and pathological processes. For instance, studies on other deuterated oxysterols, such as 4β-hydroxycholesterol, have been successfully used in human volunteers to determine their metabolic half-life and clearance, demonstrating the feasibility and power of this approach. uniprot.org Similarly, deuterated 7-dehydrocholesterol has been used in cell culture models to trace the formation of its various oxysterol metabolites. nih.gov

Future in vivo research utilizing 20α-Hydroxy Cholesterol-d7 in model systems would be instrumental in elucidating its specific roles in inter-organ cholesterol transport. Such studies could quantify its contribution to cholesterol homeostasis in key metabolic organs like the liver, brain, and placenta, where its non-deuterated form has been detected. nih.gov By tracing the d7 label, researchers could identify novel metabolic pathways and understand how the transport and metabolism of 20α-Hydroxy Cholesterol are regulated in health and disease.

The data from such a hypothetical study could be presented as follows, illustrating the distribution of the deuterated tracer over time in different tissues.

Hypothetical Distribution of 20α-Hydroxy Cholesterol-d7 in a Model Organism

| Time Point | Plasma (ng/mL) | Liver (ng/g tissue) | Brain (ng/g tissue) | Adipose Tissue (ng/g tissue) |

|---|---|---|---|---|

| 1 hour | 150.2 | 75.6 | 5.1 | 20.3 |

| 4 hours | 85.7 | 110.9 | 8.4 | 45.8 |

| 12 hours | 30.1 | 95.2 | 12.6 | 60.1 |

| 24 hours | 10.5 | 50.3 | 9.8 | 42.7 |

| 48 hours | 2.3 | 15.8 | 4.2 | 25.4 |

Future Directions and Emerging Research Applications of Deuterated 20alpha Hydroxy Cholesterol

Development of Novel Analytical Approaches

The pursuit of greater sensitivity, spatial resolution, and speed in analytical science is driving the integration of deuterated standards like 20Alpha-Hydroxy Cholesterol-d7 (B27314) into next-generation platforms. These advancements are poised to provide a more detailed understanding of oxysterol distribution and dynamics in biological systems.

Integration with Advanced Imaging Mass Spectrometry Techniques

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. However, the quantification of analytes and the differentiation of isomers directly from tissue present significant challenges. The integration of deuterated internal standards is a critical step toward overcoming these hurdles.

Recent studies have demonstrated the feasibility of spraying isotope-labeled standards, such as deuterated cholesterol and other oxysterols, onto tissue sections prior to analysis by techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and micro-Liquid Extraction Surface Analysis (µLESA) coupled to LC-MS. swan.ac.ukacs.orgresearchgate.net In this approach, the deuterated standard, like 20Alpha-Hydroxy Cholesterol-d7, is applied at a known concentration across the tissue surface. swan.ac.ukacs.org During the MSI experiment, the signal intensity of the endogenous, non-labeled 20α-hydroxycholesterol in each pixel is normalized to the signal of the co-localized deuterated standard. This on-tissue normalization corrects for variations in ionization efficiency caused by the complex and heterogeneous nature of the tissue matrix, enabling quantitative mapping of the analyte's distribution. acs.org

Furthermore, coupling surface sampling techniques with liquid chromatography (LC) before mass analysis (µLESA-LC-MSI) allows for the chromatographic separation of isomers, which is crucial for oxysterols where different isomers can have distinct biological roles or origins. swan.ac.ukuio.no The use of a deuterated standard in such a setup ensures that each isomer is accurately quantified. This approach has successfully mapped cholesterol and its metabolites in brain tissue, revealing distinct spatial metabolism and demonstrating a powerful future application for specific probes like this compound. swan.ac.uknih.gov

| Technique | Principle | Role of Deuterated Standard (e.g., this compound) | Key Advantage |

| MALDI-MSI | A laser desorbs and ionizes analytes from a tissue section coated with a matrix. | Sprayed on-tissue to act as an internal standard for normalization in each pixel. acs.org | High spatial resolution imaging of analyte distribution. |

| µLESA-LC-MSI | A solvent micro-junction extracts analytes from the tissue surface, which are then analyzed by LC-MS. | Co-extracted with the endogenous analyte to provide accurate quantification after chromatographic separation of isomers. swan.ac.uk | Quantitative imaging with isomeric separation. |

| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from a surface. | Can be incorporated into the spray or applied to the tissue for quantitative analysis. uio.no | Ambient ionization method requiring minimal sample preparation. |

High-Throughput Screening Methodologies for Oxysterol Analysis

The growing interest in the role of oxysterols in various diseases has created a demand for analytical methods capable of processing large numbers of samples efficiently, a practice known as high-throughput screening (HTS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for this purpose due to its speed, sensitivity, and specificity. mdpi.comnih.gov

In HTS workflows, automation and rapid analysis are key. Methods have been developed that can quantify a panel of oxysterols from plasma or tissue homogenates in minutes per sample, allowing for the analysis of over 100 samples within 24 hours. mdpi.comnih.gov The reliability of these HTS methods hinges on the use of stable isotope-labeled internal standards. nih.govnih.gov By adding a known amount of this compound to each sample at the very beginning of the preparation process, any variability or analyte loss during automated extraction, and any matrix effects during ionization are precisely accounted for. nih.govplos.org This isotope dilution approach ensures that the quantitative data is accurate and reproducible across large sample cohorts, which is essential for clinical studies and biomarker discovery. nih.gov

Expanding Scope in Omics Research

The 'omics' era, characterized by the large-scale study of entire sets of biological molecules, relies heavily on robust and accurate analytical technologies. This compound is an increasingly valuable tool in lipidomics, steroidomics, and metabolomics, where precise measurement is paramount.

Advanced Applications in Quantitative Lipidomics and Steroidomics

Quantitative lipidomics and steroidomics aim to measure the absolute or relative abundance of hundreds of lipid species to understand their role in health and disease. Isotope Dilution Mass Spectrometry (IDMS) using deuterated standards is considered the gold-standard technique for achieving the highest level of accuracy and precision. nih.govresearchgate.net

In a typical IDMS protocol, a mixture of deuterated standards, which could include this compound for its specific target, is spiked into a biological sample like plasma or serum. nih.govnih.gov The sample then undergoes extraction and analysis by GC-MS or LC-MS/MS. The ratio of the endogenous analyte to its co-eluting, heavier, deuterated counterpart is measured. Because the amount of the added standard is known, the exact amount of the endogenous analyte can be calculated with very low coefficients of variation, often below 10%. nih.govnih.gov This approach has been used to develop definitive methods for cholesterol and comprehensive panels for dozens of sterols, oxysterols, and their metabolites from a single, small sample volume. nih.govnih.gov

| Parameter | Description | Importance of this compound |

| Accuracy | The closeness of a measured value to the true value. | IDMS corrects for sample preparation losses and matrix effects, ensuring the final calculated concentration is highly accurate. nih.gov |

| Precision | The reproducibility of measurements. | The use of a co-eluting internal standard minimizes analytical variability, leading to high precision (low %CV). nih.gov |

| Specificity | The ability to measure only the analyte of interest. | The unique mass difference between the analyte and the d7-standard allows for highly specific detection via MS/MS. |

| Quantification | Determining the absolute amount of an analyte. | Provides the reference point against which the endogenous analyte signal is compared for absolute quantification. avantiresearch.com |

Untargeted Metabolomics Approaches with Labeled Standards

Untargeted metabolomics seeks to measure as many small molecules in a sample as possible to discover novel biomarkers or metabolic pathways. A major bottleneck in this field is the confident identification of the thousands of features (unique mass-to-charge ratio and retention time pairs) detected. acs.org Many of these features are adducts, fragments, or isotopes of the same parent molecule, and many more are complete unknowns.

Stable isotope-labeled standards like this compound can play a crucial role in improving the confidence of feature annotation. lcms.czfrontiersin.org When analyzing a complex sample spiked with this standard, software can search for pairs of signals that have the same retention time but a specific mass difference (in this case, corresponding to the seven deuterium (B1214612) atoms). The detection of such a pair provides definitive evidence that the lower-mass feature is endogenous 20α-hydroxycholesterol. This strategy helps to filter out noise and false signals. frontiersin.org

More advanced approaches use organisms grown in media containing globally labeled nutrients (e.g., ¹³C-glucose). When a non-labeled tracer is introduced, its metabolites can be identified. frontiersin.org Conversely, in an "inverse labeling" approach, an organism is grown on a fully labeled medium and then fed a non-labeled precursor, making it easier to track its metabolic fate. nih.gov The principles learned from these studies can be applied using individual labeled standards to help confirm the identity of specific features within a sea of unknowns, thereby increasing the quality and reliability of untargeted metabolomics data. lcms.czprotocols.io

Innovative Applications as a Mechanistic Probe

Beyond its role in quantification, this compound has potential as a mechanistic probe to investigate biological processes directly. By tracing the fate of the deuterium-labeled molecule, researchers can gain insights into metabolic pathways, enzyme activity, and molecular interactions.

The non-deuterated form, 20(S)-hydroxycholesterol, is a known bioactive molecule that acts as a signaling ligand, notably as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog signaling pathway. nih.govwikipedia.org This pathway is crucial in development and cancer. To identify the direct protein targets of 20(S)-hydroxycholesterol in living cells, researchers have synthesized modified versions of the molecule that can be used as "bait" in chemoproteomics experiments. nih.gov These probes successfully identified over 100 potential protein interactors, confirming that oxysterols have specific protein targets. nih.gov

Following this principle, this compound can be used as a metabolic tracer. By administering the deuterated compound to cells or animal models, researchers can use mass spectrometry to track its conversion into downstream metabolites. elifesciences.orgmdpi.combioscientifica.com This allows for the direct measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway. For example, deuterated cholesterol tracers have been used to quantify cholesterol biosynthesis and its conversion to bile acids. elifesciences.orgmdpi.com Applying this concept, this compound could be used to precisely measure the rate at which it is metabolized, providing a dynamic view of the pathways it enters and how these are affected by disease or drug treatment. biorxiv.org This application moves the compound from a simple analytical tool to an active agent for exploring dynamic biological systems.

Exploring New Enzymatic Transformations

The metabolism of cholesterol into various oxysterols is a complex process mediated by a host of enzymes, primarily from the cytochrome P450 superfamily. physiology.org While the major pathways are relatively well-understood, the complete enzymatic landscape and the potential for alternative metabolic routes remain active areas of investigation. 20α-Hydroxy Cholesterol itself is a known metabolite of cholesterol. pharmaffiliates.comchemicalbook.comlgcstandards.com

The use of 20α-HC-d7 can be pivotal in elucidating new enzymatic transformations. By introducing this labeled compound into cellular or in vitro systems, researchers can trace its metabolic fate with high precision using mass spectrometry. This approach allows for the discovery of previously uncharacterized enzymes that may act on 20α-HC or the identification of novel downstream metabolites. For instance, studies on the metabolism of 20α-hydroxycholesterol in bovine adrenal preparations have already been undertaken to understand its conversion. squarespace.com The stable isotope label ensures that any detected modified forms are unequivocally derived from the administered 20α-HC-d7, eliminating ambiguity from endogenous pools. This strategy is crucial for mapping the intricate network of oxysterol metabolism and understanding how it is regulated in health and disease.

Investigating Subcellular Localization of Oxysterols in Research Models

A significant gap in oxysterol research is the definitive understanding of their subcellular localization. squarespace.com While the sites of synthesis for major oxysterols are known—such as the endoplasmic reticulum for 25-hydroxycholesterol (B127956) and mitochondria for 27-hydroxycholesterol (B1664032)—their subsequent trafficking and distribution within the cell are less clear. biorxiv.org This spatial organization is critical as it likely dictates their access to specific receptors and downstream signaling pathways. physiology.org For example, 20(S)-hydroxycholesterol is known to be an allosteric agonist of the smoothened (Smo) receptor, activating the hedgehog signaling pathway. chemicalbook.com

20α-HC-d7, in conjunction with advanced imaging techniques like high-resolution secondary ion mass spectrometry (NanoSIMS), offers a powerful tool to visualize the subcellular distribution of this oxysterol. By introducing the deuterated compound to cells, researchers can track its movement and accumulation in different organelles. This can provide unprecedented insights into the transport mechanisms of oxysterols and whether specific compartments act as signaling hubs. Such studies are essential to fully comprehend how oxysterols exert their diverse biological effects, from regulating cholesterol homeostasis to modulating immune responses. physiology.orgnih.gov

Standardization and Inter-Laboratory Comparability in Oxysterol Research

A major challenge in the field of oxysterol research has been the lack of standardization in analytical methodologies, leading to difficulties in comparing data across different laboratories. portlandpress.comnih.gov The inherent chemical properties of oxysterols, their low physiological concentrations relative to cholesterol, and their susceptibility to auto-oxidation during sample handling contribute to this challenge. physiology.org

The use of stable isotope-labeled internal standards, such as 20α-HC-d7, is a cornerstone of achieving accurate and reproducible quantification of oxysterols. nih.gov By adding a known amount of the deuterated standard at the initial stage of sample extraction, any variability or loss during sample preparation and analysis can be corrected for. This is because the deuterated standard is chemically identical to its non-deuterated counterpart and will behave similarly throughout the analytical process. nih.gov This approach is fundamental for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). portlandpress.comnih.gov

The establishment of standardized methods, underpinned by the use of appropriate internal standards like 20α-HC-d7, is crucial for improving inter-laboratory comparability. europa.eu Proficiency testing and collaborative method validation studies are organized to assess and ensure the accuracy and reliability of analytical results from different labs. europa.euiaea.org The European Network for Oxysterol Research (ENOR) is one such body that encourages quality assessment schemes to this end. nih.gov The availability of certified reference materials and well-characterized internal standards is paramount for these efforts. portlandpress.com Ultimately, robust and standardized analytical practices will enable the establishment of reliable reference values for oxysterols in various biological matrices, which is essential for their validation as biomarkers for diseases such as neurodegenerative disorders and for understanding their role in various physiological and pathological processes. portlandpress.comistanbul.edu.trmdpi.com

Q & A

Q. What is the primary application of 20Alpha-Hydroxy Cholesterol-d7 in lipidomics studies?

This deuterated compound is primarily used as an internal standard for quantifying endogenous 20α-hydroxy cholesterol via GC-MS or LC-MS. Its deuterium labeling minimizes isotopic overlap with non-deuterated analytes, ensuring accurate calibration curves and compensation for matrix effects during extraction . For example, in oxidative stress studies, it enables precise measurement of 20α-hydroxy cholesterol levels in biological samples, such as plasma or tissue homogenates, by correcting for recovery losses during sample preparation.

Q. How should this compound be prepared for use in experimental assays?

Dissolve the compound in warmed methanol (37°C) or chloroform, followed by brief sonication to ensure complete solubility. Prepare stock solutions at concentrations ≥10 mM, and aliquot to avoid freeze-thaw cycles. Storage at -80°C ensures stability for up to six months; working solutions stored at -20°C should be used within one month to prevent degradation . Always prepare excess volumes to account for pipetting errors, particularly in high-throughput workflows.

Q. What analytical parameters must be optimized when using this compound in LC-MS/MS workflows?

Key parameters include:

- Ionization mode : Electrospray ionization (ESI) in positive mode, optimized for m/z transitions specific to the deuterated and non-deuterated forms.

- Collision energy : Adjusted to maximize product ion yield (e.g., m/z 375→ for Cholesterol-d7 analogs) while minimizing background noise .

- Chromatographic separation : Use a C18 column with isopropanol/acetonitrile gradients to resolve 20α-hydroxy cholesterol from structurally similar oxysterols .

Advanced Research Questions

Q. How do deuterium isotope effects influence the use of this compound in kinetic studies of cholesterol metabolism?

Deuterium labeling at the 25,26,26,26,27,27,27 positions reduces metabolic interference in enzymatic assays (e.g., CYP7A1 activity) by minimizing isotope effects on reaction rates. However, researchers must validate that the deuterated analog does not alter substrate binding affinity or catalytic efficiency compared to the native compound. For instance, in vitro assays comparing H-labeled and D7-labeled substrates can quantify isotopic bias in enzyme kinetics .

Q. What experimental design considerations are critical when using this compound in in vivo models of oxidative stress?

- Dose calibration : Account for endogenous 20α-hydroxy cholesterol levels in target tissues (e.g., liver, brain) to avoid oversaturation of detection limits.

- Tissue-specific extraction : Optimize Folch or Bligh-Dyer lipid extraction protocols to recover both free and esterified forms, validated via spike-recovery experiments .

- Temporal resolution : Collect samples at multiple time points to track dynamic changes in oxidative byproducts, particularly in models of atherosclerosis or neurodegenerative disease .

Q. How can conflicting data on this compound’s stability in biological matrices be resolved?

Contradictions in reported stability (e.g., degradation rates in serum vs. brain homogenates) often arise from matrix-specific interactions. To resolve this:

Q. What role does this compound play in studying membrane lipid ordering via advanced spectroscopic techniques?

In high-resolution broadband sum-frequency generation (HR-BB-SFG) spectroscopy, deuterium labeling eliminates spectral overlap between cholesterol and sphingomyelin monolayers. For example, replacing CH3 groups with CD3 in the deuterated compound allows selective monitoring of acyl chain conformational order (e.g., gauche defects) in lipid bilayers, providing insights into membrane rigidity and phase behavior .

Methodological Best Practices

- Quality control : Confirm compound purity (>99%) via NMR or high-resolution MS before use .

- Data normalization : Normalize analyte peaks to the deuterated internal standard’s signal to correct for instrument drift .

- Ethical reporting : Adhere to NIH guidelines for preclinical studies, including detailed documentation of sample sizes, statistical methods, and replication attempts .

Featured Recommendations

| Most viewed | ||